An In-depth Technical Guide to N-Ethyl-p-toluidine: Synthesis, Properties, and Applications
An In-depth Technical Guide to N-Ethyl-p-toluidine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-p-toluidine is a substituted aromatic amine that serves as a versatile and crucial intermediate in the landscape of organic synthesis. Characterized by an ethyl group and a methyl group attached to the aniline scaffold, this compound possesses a unique combination of steric and electronic properties that make it a valuable building block for a diverse array of complex molecules. Its utility spans multiple sectors, including the manufacturing of dyes and pigments, and it holds significant potential within the pharmaceutical industry as a precursor to bioactive compounds.[1][2]
This technical guide provides a comprehensive overview of N-Ethyl-p-toluidine, designed for professionals in research and development. It delves into its chemical identity, physicochemical properties, detailed synthesis protocols, analytical methodologies for purity assessment, and critical safety information. Furthermore, it explores its applications, offering insights into its role in the creation of high-value chemical entities.
Chemical Identity and Synonyms
The unambiguous identification of a chemical compound is paramount for scientific accuracy and safety. N-Ethyl-p-toluidine is known by several names in scientific literature and commerce. Its formal IUPAC name is N-ethyl-4-methylaniline .[3]
For clarity and comprehensive reference, its key identifiers and a list of common synonyms are provided in the table below.
| Identifier | Value | Reference |
| IUPAC Name | N-ethyl-4-methylaniline | [3] |
| CAS Number | 622-57-1 | [3] |
| Molecular Formula | C₉H₁₃N | [3] |
| Molecular Weight | 135.21 g/mol | [3] |
| InChI Key | AASABFUMCBTXRL-UHFFFAOYSA-N | [3] |
A comprehensive list of synonyms includes:
-
N-Ethyl-4-methylaniline[3]
-
N-Ethyl-p-methylaniline[3]
-
N-Ethyl-4-toluidine[3]
-
4-(Ethylamino)toluene[4]
-
Benzenamine, N-ethyl-4-methyl-[3]
-
p-Methyl-N-ethylaniline[3]
-
p-Toluidine, N-ethyl-[3]
-
NSC 8889[3]
Physicochemical Properties
Understanding the physical and chemical properties of N-Ethyl-p-toluidine is essential for its handling, storage, and application in synthetic chemistry. It typically presents as a dark-colored liquid with a characteristic aromatic odor.[5] A summary of its key properties is presented below.
| Property | Value | Reference |
| Appearance | Dark colored liquid with an aromatic odor | [5] |
| Boiling Point | 218 °C | [6] |
| Density | 0.938 g/mL | [6] |
| Solubility | Insoluble in water | [5] |
| Flash Point | 89 °C | [6] |
| Refractive Index | 1.546 (at 20 °C) | [7] |
Synthesis of N-Ethyl-p-toluidine
The synthesis of N-Ethyl-p-toluidine is primarily achieved through the N-alkylation of p-toluidine. Several methods have been established, with the choice of ethylating agent and reaction conditions influencing the yield and purity of the final product. Two prevalent laboratory-scale synthesis protocols are detailed below.
Protocol 1: Direct Alkylation with an Ethyl Halide
This classical approach involves the direct reaction of p-toluidine with an ethyl halide, such as ethyl bromide. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the p-toluidine attacks the electrophilic carbon of the ethyl halide.
Step-by-Step Methodology:
-
Reaction Setup: In a pressure-safe reaction vessel, combine p-toluidine and ethyl bromide.[8]
-
Alkylation: Seal the vessel and allow the reaction to proceed. The reaction can be stirred at room temperature for an extended period (e.g., 24 hours) or heated to accelerate the conversion.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture. The crude product, often a crystalline mass, is treated with a 10% aqueous solution of sodium hydroxide to neutralize any hydrobromic acid formed and to liberate the free amine.[8]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane, multiple times to ensure complete recovery of the product.[9]
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). After filtering off the drying agent, the solvent is removed under reduced pressure. The resulting crude N-Ethyl-p-toluidine can be purified by vacuum distillation.[8][9]
Diagram of Direct Alkylation Workflow:
Caption: Workflow for the synthesis of N-Ethyl-p-toluidine via direct alkylation.
Protocol 2: Reductive Amination with Acetaldehyde
Reductive amination offers a modern and often more controlled alternative to direct alkylation, minimizing the risk of over-alkylation. This two-step, one-pot reaction involves the formation of an intermediate imine from p-toluidine and acetaldehyde, followed by in-situ reduction to the target secondary amine.
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask, dissolve p-toluidine (1 equivalent) in a suitable solvent like dichloromethane. Add acetaldehyde (1.1 equivalents) to the solution and stir at room temperature for 30-60 minutes to facilitate the formation of the corresponding imine.[10]
-
Reduction: In a separate flask, prepare a suspension of a mild reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), in the same solvent. Slowly add this suspension to the reaction mixture containing the imine.[10]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until all the p-toluidine has been consumed.[10]
-
Quenching and Work-up: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.[10]
-
Extraction and Purification: Extract the aqueous layer with additional dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure N-Ethyl-p-toluidine.[10]
Applications in Synthesis
N-Ethyl-p-toluidine is a valuable intermediate in the synthesis of a variety of organic molecules, primarily due to the reactivity of its secondary amine and the potential for electrophilic substitution on the aromatic ring.
Dye and Pigment Manufacturing
Aromatic amines are foundational to the dye industry, and N-Ethyl-p-toluidine and its isomers are no exception. They serve as precursors in the synthesis of various dyes, including triarylmethane and rhodamine dyes.[11] For instance, N-ethylated toluidine derivatives are key components in the synthesis of dyes like Acid Blue 90 (Coomassie Brilliant Blue G-250), which is widely used in biochemical assays for protein quantification.[11] The synthesis typically involves the condensation of an N-alkylaniline derivative with an aromatic aldehyde, followed by sulfonation and oxidation.[11]
Pharmaceutical and Agrochemical Synthesis
The structural motif of N-Ethyl-p-toluidine is of significant interest to medicinal and agricultural chemists. While direct incorporation into blockbuster drugs is not widely documented in the public domain, its precursor, p-toluidine, is a known intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including analgesics, antipyretics, and antihistamines.[1][10] The ethyl group in N-Ethyl-p-toluidine modifies the lipophilicity and steric profile of the molecule, properties that are critically tuned in drug design to optimize pharmacokinetics and pharmacodynamics.[4] Derivatives of N-Ethyl-m-toluidine (an isomer) have been investigated for potential anticancer and antimicrobial activities.[4] This highlights the potential of N-ethylated toluidines as scaffolds for the development of novel therapeutic agents.
In the agrochemical sector, toluidine derivatives are used in the production of herbicides, insecticides, and fungicides.[1] The N-ethyl-p-toluidine structure can be a core component in developing new crop protection agents.
Analytical Methodologies
Ensuring the purity and identity of N-Ethyl-p-toluidine is crucial for its use in synthesis, particularly in the pharmaceutical industry. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary analytical techniques employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like N-Ethyl-p-toluidine, making it ideal for purity assessment and the identification of trace impurities.[12]
Typical GC-MS Parameters:
| Parameter | Recommended Conditions | Reference |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | [13] |
| Injector Temperature | 250 °C | [13] |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | [13] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | [13] |
| Injection Volume | 1 µL (with split ratio, e.g., 50:1) | [13] |
| Detector | Mass Spectrometer (MS) | [12] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | [12] |
| MS Transfer Line Temp. | 280 °C | [12] |
| Ion Source Temp. | 230 °C | [12] |
Diagram of GC-MS Analytical Workflow:
Caption: General workflow for the quantification of N-Ethyl-p-toluidine by GC-MS.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is a robust and widely used method for the routine quality control of N-Ethyl-p-toluidine, particularly for analyzing its purity and quantifying it in various matrices.[14]
Typical HPLC Parameters:
| Parameter | Recommended Conditions | Reference |
| Column | C18, 5 µm, 4.6 x 150 mm (or equivalent) | [14] |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50, v/v) | [14] |
| Flow Rate | 1.0 mL/min | [14] |
| Injection Volume | 10 µL | [14] |
| Detector | UV-Vis Detector | [14] |
| Detection Wavelength | ~250 nm | [14] |
| Column Temperature | Ambient (~25 °C) | [14] |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of N-Ethyl-p-toluidine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data are available for N-Ethyl-p-toluidine and are crucial for confirming its structure.[4][5]
-
Infrared (IR) Spectroscopy: The IR spectrum of N-Ethyl-p-toluidine provides information about its functional groups.
-
Mass Spectrometry (MS): Mass spectral data, typically obtained from GC-MS analysis, is used to determine the molecular weight and fragmentation pattern of the compound.[5]
Safety and Toxicology
N-Ethyl-p-toluidine is a hazardous chemical and must be handled with appropriate safety precautions. It is toxic by inhalation, in contact with skin, and if swallowed.[3]
GHS Hazard Classification:
-
Acute Toxicity, Oral: Category 2 or 3[5]
-
Acute Toxicity, Dermal: Category 2 or 3[5]
-
Acute Toxicity, Inhalation: Category 2 or 3[5]
-
Skin Corrosion/Irritation: Category 2[5]
-
Serious Eye Damage/Eye Irritation: Category 2A[5]
Safe Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing.[10]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[10]
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[10]
References
A complete list of references cited in this document is provided below, including titles, sources, and verifiable URLs.
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Organic Syntheses Procedure. m-Toluidine, N-ethyl-. Available at: [Link]
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PubChem. N-Ethyl-p-toluidine. National Institutes of Health. Available at: [Link]
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National Institute of Standards and Technology. N-Ethyl-p-toluidine - the NIST WebBook. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. N-Ethyl-p-toluidine CAS 622-57-1: Your Guide to Organic Synthesis Intermediate. Available at: [Link]
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ResearchGate. N‐Alkylation of p‐toluidine (5c) using benzyl alcohol (1:2 ratio). Available at: [Link]
-
PubChem. N,N-diethyl-p-toluidine. National Institutes of Health. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. p-Toluidine: A Crucial Intermediate in Pharmaceutical Synthesis. Available at: [Link]
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Wired Chemist. N-ethyl-o-toluidine Proton Full Spectrum. Available at: [Link]
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SpectraBase. N-ethyl-o-toluidine - Optional[1H NMR] - Spectrum. Available at: [Link]
-
Blog. What are the advantages of using Ethyl P - toluenesulfonate as an alkylating agent?. Available at: [Link]
- Google Patents. US4268458A - Process for the preparation of N-alkylated aromatic amines.
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HELIX Chromatography. HPLC Method for Separation of Toluidine Isomers on Primesep 200 Coulmn. Available at: [Link]
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HELIX Chromatography. HPLC Methods for analysis of p-Toluidine. Available at: [Link]
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Cram. P Toluidine Synthesis Analysis. Available at: [Link]
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PubChem. N-ethyl-3-methylaniline. National Institutes of Health. Available at: [Link]
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IJSEAS. FT-IR and FT-Raman Spectral Investigation of p-toluidine. Available at: [Link]
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National Toxicology Program (NTP). Use of Toluidine in the Manufacture of Dyes. Available at: [Link]
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